2-Benzylsulfanyl-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-Benzylsulfanyl-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of thiophene derivatives with appropriate substituents. The reaction conditions often require the use of formic acid or other one-carbon source reagents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-Benzylsulfanyl-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific functions.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Indole derivatives: These compounds also exhibit a range of biological activities and are structurally similar in terms of their heterocyclic nature.
Uniqueness
What sets 2-Benzylsulfanyl-3-furan-2-ylmethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N2O2S2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N2O2S2/c1-13-14(2)26-18-17(13)19(23)22(11-16-9-6-10-24-16)20(21-18)25-12-15-7-4-3-5-8-15/h3-10H,11-12H2,1-2H3 |
InChI Key |
HRTCPCIIDTYPMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=CO4)C |
Origin of Product |
United States |
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